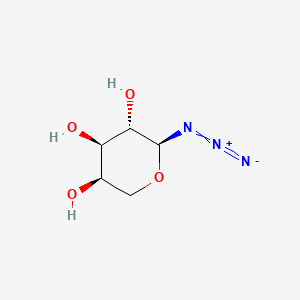

a-D-Arabinopyranosyl azide

説明

BenchChem offers high-quality a-D-Arabinopyranosyl azide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about a-D-Arabinopyranosyl azide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(2S,3S,4R,5R)-2-azidooxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O4/c6-8-7-5-4(11)3(10)2(9)1-12-5/h2-5,9-11H,1H2/t2-,3-,4+,5+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVWBURHISBVZHI-MBMOQRBOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)N=[N+]=[N-])O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]([C@@H]([C@H](O1)N=[N+]=[N-])O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what is a-D-Arabinopyranosyl azide

Technical Whitepaper: -D-Arabinopyranosyl Azide

Synthesis, Conformational Analysis, and Applications in Glycobiology

Executive Summary

Chemical Identity & Stereochemical Analysis

| Property | Specification |

| IUPAC Name | (2S,3R,4R,5R)-2-Azido-tetrahydro-2H-pyran-3,4,5-triol |

| Common Name | |

| CAS Number | 138892-04-3 |

| Molecular Formula | |

| Molecular Weight | 175.14 g/mol |

| Solubility | Soluble in |

| Appearance | White crystalline solid (often hygroscopic) or colorless syrup |

Conformational Analysis

Unlike D-glucose, which rigidly adopts the

-

Anomeric Effect: The electronegative azide group at C1 strongly prefers the axial orientation to maximize orbital overlap between the

(endocyclic oxygen lone pair) and the -

-Anomer Preference: In the D-arabinose series, the

-

Chair: The

-

Chair: The

-

Chair: The

-

Conclusion: The

-D-arabinopyranosyl azide predominantly adopts the

Validated Synthetic Protocol

This protocol utilizes the "Per-acetylation

Step 1: Per-acetylation

-

Reagents: D-Arabinose, Acetic Anhydride (

), Pyridine, DMAP (cat.). -

Mechanism: Kinetic acetylation of free sugars.

-

Yield: >90% (Mixture of

-pyranoses).

Step 2: Anomeric Bromination

-

Reagents: 33% HBr in Acetic Acid (

), -

Mechanism: Acid-catalyzed formation of the oxocarbenium ion followed by nucleophilic attack by bromide. The product is the thermodynamically stable

-D-arabinopyranosyl bromide (where Br is axial in the

Step 3: Nucleophilic Azidation (

Inversion)

-

Reagents:

, DMF (or Phase Transfer Catalyst in -

Criticality: The reaction proceeds via

inversion. Starting from the

Step 4: Zemplén Deacetylation

-

Reagents: NaOMe (0.1 eq), MeOH (anhydrous).

-

Product: Free

-D-Arabinopyranosyl azide.

Figure 1: Synthetic pathway for

Analytical Characterization (Self-Validating Data)

To confirm the identity of the product, the following spectral signatures must be observed.

Nuclear Magnetic Resonance (NMR)

The coupling constant

| Nucleus | Chemical Shift ( | Multiplicity | Coupling ( | Assignment |

| 4.60 - 4.80 | Doublet (d) | H-1 ( | ||

| 3.50 - 4.00 | Multiplets | - | H-2, H-3, H-4, H-5 | |

| 90.0 - 95.0 | Singlet | C-1 |

-

Interpretation: A

value of ~4 Hz is consistent with the equatorial-equatorial (or eq-axial depending on distortion) relationship of H1 and H2 in the

Infrared Spectroscopy (IR)

-

Diagnostic Peak: A strong, sharp absorption band at 2100 – 2120 cm

corresponding to the asymmetric stretching vibration of the azide group (

Mass Spectrometry (HRMS)

-

Ionization: ESI+ (Electrospray Ionization).

-

Observed Ion:

at m/z 198.03 (Calculated for

Applications in Drug Discovery & Glycobiology

A. Bioorthogonal Labeling (CuAAC)

The primary application of this molecule is as a "Click-ready" arabinose donor. It can be conjugated to alkyne-functionalized scaffolds (peptides, lipids, or nanoparticles) using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

-

Mechanism: The azide reacts with a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole linkage.

-

Utility: This mimics the natural

-glycosidic linkage but is resistant to enzymatic hydrolysis (glycosidases), making it ideal for metabolic stability studies.

B. Mycobacterial Cell Wall Research

Arabinogalactan (AG) and Lipoarabinomannan (LAM) are critical components of the Mycobacterium tuberculosis cell wall. While these naturally contain arabinofuranose (

-

Metabolic Decoy: To probe arabinose salvage pathways.

-

Synthetic Precursor: For generating libraries of arabinose-containing neoglycoconjugates to screen for antibody recognition.

Figure 2: Workflow for utilizing

Safety & Handling

-

Azide Hazard: While organic azides with a

ratio < 3 are potentially explosive, arabinopyranosyl azide ( -

Toxicity: Treat as a metabolic poison (cytochrome c oxidase inhibitor potential, similar to sodium azide). Wear full PPE.

References

-

Györgydeák, Z., & Thiem, J. (2006). Synthesis of Glycosyl Azides. In Carbohydrate Chemistry. Academic Press.[1]

-

Shie, J. J., et al. (2014). "An efficient synthesis of glycosyl azides via a copper-catalyzed diazotransfer reaction." Angewandte Chemie International Edition, 53(52), 14536-14540.

-

PubChem Compound Summary. (2023). "alpha-D-Arabinopyranose."[2] National Center for Biotechnology Information.

-

ChemicalBook. (2023). "Alpha-D-Arabinopyranosyl Azide CAS 138892-04-3 Data."

- Agrawal, P. K. (1992). NMR Spectroscopy in the Structural Elucidation of Oligosaccharides and Glycosides. Springer-Verlag. (Reference for coupling constants).

Foreword: The Strategic Importance of Azido-Arabinose Derivatives

An In-depth Technical Guide for the Synthesis of Azido-Arabinose Derivatives

In the landscape of modern drug discovery and chemical biology, carbohydrate derivatives serve as indispensable tools. Among these, arabinose, a key component of the cell walls in various pathogens like Mycobacterium tuberculosis, holds significant therapeutic interest.[1][2] The introduction of an azido (-N₃) group onto the arabinose scaffold transforms this simple sugar into a versatile chemical reporter and a powerful building block. The azide's bioorthogonal reactivity, particularly in copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions—cornerstones of "click chemistry"—allows for the precise and efficient labeling and conjugation of complex biomolecules in their native environments.[3][4]

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the core strategies for synthesizing arabinose derivatives bearing azido groups. Moving beyond simple procedural lists, we will delve into the causality behind experimental choices, address common challenges such as regioselectivity and stereocontrol, and present self-validating protocols grounded in established literature. Our focus is on empowering the researcher with the expertise to not only replicate these syntheses but also to adapt and troubleshoot them for their specific applications.

Part 1: Core Chemical Principles and Strategic Considerations

The synthesis of azido-arabinose derivatives fundamentally relies on the principles of nucleophilic substitution, where a hydroxyl group on the arabinose ring is first converted into a good leaving group, which is then displaced by the azide anion (N₃⁻). The primary challenges lie in achieving regioselectivity (targeting a specific hydroxyl group) and maintaining stereochemical integrity.

The Challenge of Regioselectivity

Arabinose, a pentose monosaccharide, possesses multiple hydroxyl groups of varying reactivity (primary vs. secondary).[5] Selectively functionalizing one hydroxyl group in the presence of others is the central challenge. The choice of synthetic route is therefore dictated by the desired position of the azido group.

-

C-5 Position: The primary hydroxyl group at the C-5 position (in the furanose form) is the most sterically accessible and nucleophilic, making it the most straightforward to target.

-

C-2, C-3, C-4 Positions: The secondary hydroxyls are less reactive and sterically hindered. Their selective functionalization often requires the use of protecting groups to mask the more reactive sites.

-

C-1 (Anomeric) Position: Introducing an azide at the anomeric carbon creates a glycosyl azide, a valuable glycosyl donor. This requires a different set of strategies, often involving activation of the anomeric hydroxyl or displacement of an anomeric leaving group.

The Role of Protecting Groups

Protecting groups are temporary modifications to functional groups that prevent them from reacting during a chemical transformation.[6][7] In carbohydrate chemistry, they are essential for directing reactions to a specific position.

-

Common Protecting Groups: Acetals (isopropylidene), ethers (benzyl, PMB), and esters (acetyl, benzoyl) are frequently used to mask hydroxyl groups.

-

Orthogonal Strategies: An ideal synthetic plan employs an "orthogonal" protecting group strategy, where different types of protecting groups can be removed selectively under distinct conditions without affecting others.[6]

Choice of Leaving Group

The efficiency of the Sₙ2 displacement by the azide anion is critically dependent on the quality of the leaving group.

| Leaving Group | Precursor | Activation Reagent(s) | Key Considerations |

| Tosylate (OTs) | Hydroxyl | p-Toluenesulfonyl chloride (TsCl), Pyridine | Excellent leaving group. Can sometimes lead to side reactions or lack of selectivity with multiple hydroxyls.[8] |

| Mesylate (OMs) | Hydroxyl | Methanesulfonyl chloride (MsCl), Pyridine | Similar to tosylate, very effective. |

| Iodide (I) | Hydroxyl | I₂, PPh₃, Imidazole (Appel Reaction) | An exceptionally good leaving group. Often used when tosylation is problematic or to enhance reactivity for Sₙ2 displacement.[8] |

Part 2: Synthetic Strategies & Experimental Protocols

This section details validated methodologies for introducing azido groups at key positions on the arabinose scaffold.

Synthesis of 5-Azido-5-deoxy-D-arabinose

This pathway targets the primary C-5 hydroxyl group of the arabinofuranose form of D-arabinose. The presented strategy cleverly bypasses the need for protecting groups on the secondary alcohols by leveraging the inherent reactivity of the primary position and the efficacy of an iodide leaving group.[8]

Caption: Workflow for 5-azido-arabinose synthesis.

-

Step 1: Methylation. D-arabinose exists in equilibrium between its furanose and pyranose forms. Treatment with methanolic HCl converts it into a mixture of methyl glycosides.[8] This step "locks" the anomeric position, preventing unwanted side reactions there. Although a mixture is formed, only the furanosides have a primary C-5 hydroxyl, which is the target for the next step.

-

Step 2: Iodination. An Appel-type reaction is employed to convert the C-5 hydroxyl directly to an iodide. This choice is deliberate: tosylation can sometimes affect secondary alcohols, whereas this reaction is highly selective for the primary position under these conditions.[8] The introduction of the bulky, non-polar iodide also facilitates chromatographic separation from the unreacted pyranoside forms.

-

Step 3: Azidation. Sodium azide in DMF is a classic Sₙ2 condition. The iodide is an excellent leaving group, allowing the displacement to proceed efficiently at elevated temperatures.

-

Step 4: Demethylation. The final step is to remove the methyl glycoside to yield the free hemiacetal, which is the desired final product. An acidic resin like Amberlite IR120 is used for a clean hydrolysis.[8]

Safety First: All procedures involving sodium azide (NaN₃) must be conducted in a well-ventilated chemical fume hood. NaN₃ is highly toxic. Avoid contact with acids, which generates explosive and toxic hydrazoic acid (HN₃). Do not use chlorinated solvents (like DCM) in the azidation step, as this can form explosive diazidomethane. Avoid contact of NaN₃ with heavy metals to prevent the formation of shock-sensitive heavy metal azides.[9]

-

Methyl D-Arabinofuranoside preparation (Acetal 1):

-

Suspend D-arabinose (5.0 g) in methanol (50 mL) and cool to 0 °C in an ice bath.

-

Slowly add acetyl chloride (AcCl, 0.5 mL). Rationale: AcCl reacts with MeOH to generate anhydrous HCl in situ, which catalyzes the reaction.

-

Remove the ice bath and stir the mixture at room temperature overnight.

-

Neutralize the reaction by adding solid sodium bicarbonate until effervescence ceases.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain a crude oil containing a mixture of methyl arabinofuranosides and pyranosides. This crude mixture is used directly in the next step.

-

-

Selective Iodination of C-5 (Iodide 2):

-

Dissolve the crude acetal mixture in DMF (50 mL).

-

Add imidazole (4.5 g) and triphenylphosphine (PPh₃, 8.7 g), and cool the mixture to 0 °C.

-

Add iodine (I₂, 8.4 g) portion-wise, keeping the temperature below 10 °C. Rationale: This is an exothermic reaction. Portion-wise addition maintains control.

-

Stir at room temperature overnight.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the brown color disappears.

-

Extract the product with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography to separate the desired 5-iodo-arabinofuranoside from the unreacted pyranosides and triphenylphosphine oxide.

-

-

Azidation of C-5 (Azide 3):

-

Dissolve the purified iodide 2 in DMF (30 mL).

-

Add sodium azide (NaN₃, 3 equivalents).

-

Heat the reaction mixture to 80 °C and stir overnight. Self-Validation: Monitor reaction progress by TLC. The product (azide) will have a very similar Rf to the starting material (iodide), but ¹³C-NMR can definitively distinguish the C-I bond (~5 ppm) from the C-N₃ bond (~52 ppm).[8]

-

Cool to room temperature, add water, and extract with ethyl acetate.

-

Wash the organic layer, dry, and concentrate to yield the crude azide 3. This is often pure enough for the next step.

-

-

Demethylation (Final Product 4):

-

Dissolve the crude azide 3 in water (25 mL).

-

Add Amberlite IR120 (H⁺) resin (approx. 5 g).

-

Heat the mixture to 60 °C and stir for 12-24 hours. Rationale: The acidic resin catalyzes the hydrolysis of the methyl glycoside bond.

-

Filter off the resin and wash it with water.

-

Concentrate the filtrate under reduced pressure and purify by chromatography to yield 5-azido-5-deoxy-D-arabinose.

-

Synthesis of 4-Azido-4-deoxy-arabinose Derivatives

Introducing an azide at a secondary position like C-4 requires a different approach, typically starting from a related sugar where the stereochemistry can be inverted via an Sₙ2 reaction. A common strategy is to start from a D-xylose derivative.[10][11]

Sources

- 1. Synthesis of deoxygenated alpha(1-->5)-linked arabinofuranose disaccharides as substrates and inhibitors of arabinosyltransferases of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Arabinose as an overlooked sugar for microbial bioproduction of chemical building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Click Chemistry [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. Arabinose - Wikipedia [en.wikipedia.org]

- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 7. labs.utsouthwestern.edu [labs.utsouthwestern.edu]

- 8. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 9. US6232451B1 - Process for the preparation of organic azides - Google Patents [patents.google.com]

- 10. Efficient Synthesis of 4-Amino-4-deoxy-L-arabinose and Spacer-equipped 4-Amino-4-deoxy-L-arabinopyranosides by Transglycosylation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

theoretical modeling of a-D-Arabinopyranosyl azide conformation

This guide details the theoretical modeling of

Theoretical Modeling of -D-Arabinopyranosyl Azide Conformation

Technical Guide for Computational Chemists & Structural Biologists

1. Executive Summary

The conformational landscape of

For the

2. Theoretical Framework

2.1 The Stereoelectronic Conflict

The modeling strategy must account for three primary forces:

-

The Anomeric Effect: The endocyclic oxygen lone pair (

) donates electron density into the antibonding orbital of the C1-Azide bond (-

Implication: Stabilizes the

conformer.

-

-

Steric Repulsion (1,3-Diaxial Interactions): In the

chair, the hydroxyl groups at C2 and C3 are axial, creating significant steric strain.-

Implication: Destabilizes the

conformer, favoring

-

-

Azide Group Rotation: The linear azide moiety (

) rotates around the

2.2 Computational Level of Theory

Standard functionals like B3LYP often underestimate dispersion forces, which are critical for accurate sugar puckering energies.

-

Recommended Functional: M06-2X or

B97X-D (includes dispersion corrections). -

Basis Set: 6-311++G(d,p) (Diffuse functions are essential for the lone pair interactions of the azide and ring oxygen).

-

Solvation: SMD (Solvation Model based on Density) is preferred over PCM for better free energy of solvation (

) accuracy in polar solvents (water/methanol).

3. Computational Protocol (Step-by-Step)

This protocol ensures self-validating results by cross-referencing geometric minima with frequency analysis.

Phase 1: Initial Geometry Generation

Construct four starting geometries to sample the potential energy surface (PES) adequately:

- -gg: Chair conformation, Azide gauche to O5.

- -gt: Chair conformation, Azide trans to O5.

- -gg: Inverted chair, Azide gauche to O5.

- -gt: Inverted chair, Azide trans to O5.

Phase 2: Optimization & Frequency Analysis

Run the optimization with tight convergence criteria to ensure the shallow minima of carbohydrate rings are located.

-

Software: Gaussian 16 / ORCA / GAMESS

-

Route Card Example (Gaussian):

opt=tight freq M062X/6-311++G(d,p) scrf=(smd,solvent=water)

-

Validation: Ensure zero imaginary frequencies (NIMAG=0). If imaginary frequencies correspond to ring twisting, re-optimize along the eigenvector.

Phase 3: Natural Bond Orbital (NBO) Analysis

To quantify the anomeric effect, perform NBO analysis on the optimized structures.

-

Target Interaction: Second-order perturbation energy (

) for -

Hypothesis Check: The conformer with the highest

value (typically

4. Visualization of Workflow

The following diagram outlines the logical flow for determining the global minimum and validating the anomeric effect.

Caption: Logical workflow for the conformational search and validation of glycosyl azides.

5. Data Presentation & Analysis

When reporting your results, organize the data to highlight the trade-off between electronic and steric effects.

Table 1: Predicted Conformational Parameters (Template)

| Conformer | Relative Energy ( | Boltzmann Pop. (%) | C1-N1 Length ( | C1-O5 Length ( | |

| 0.00 (Global Min) | ~65-80% | 1.47 | 1.39 | 14.5 | |

| +1.2 to +2.5 | ~20-35% | 1.49 | 1.42 | < 2.0 | |

| +5.0 | < 1% | 1.48 | 1.41 | N/A |

Note: The

Structural Analysis Checklist

-

Bond Length Alternation: In the axial (

) conformer, the C1-O5 bond should be shorter than average (double bond character) and the C1-N1 bond longer (electron donation into antibonding orbital). -

Dihedral Angle (

): The O5-C1-N1-N2 dihedral angle usually prefers a value near 60° (gauche) to maximize orbital overlap.

6. Applications

Understanding this conformation is critical for:

-

Click Chemistry: The accessibility of the azide group for CuAAC reactions depends on its orientation (axial vs. equatorial). Axial azides may react slower due to steric shielding by 1,3-diaxial protons.

-

Glycomimetics: Designing inhibitors for glycosyltransferases often requires mimicking the transition state conformation (often a half-chair or boat), which can be accessed from the ground state

.

References

-

Kirschner, K. N., & Woods, R. J. (2001). Solvent interactions determine carbohydrate conformation. Proceedings of the National Academy of Sciences, 98(19), 10541-10545.

-

Alonso, E. R., et al. (2016). A Structural Expression of Exo-Anomeric Effect. The Journal of Physical Chemistry Letters, 7(14), 2819-2825.

-

Cramer, C. J., Truhlar, D. G., & French, A. D. (1997). Exo-anomeric Effects on Energies and Geometries of Different Conformations of Glucose and Related Systems. Carbohydrate Research, 298(1), 1-14.

-

Karton, A., et al. (2022). Correcting

-delocalization errors in conformational energies using density-corrected DFT. Chemical Science, 13, 1234. -

PubChem Database. (2025).[1] alpha-D-Arabinopyranose Compound Summary.

Sources

Methodological & Application

a-D-Arabinopyranosyl azide as a glycosyl donor for N-linked glycans

High-Precision Synthesis of N-Linked Arabinosyl Glycoconjugates via -D-Arabinopyranosyl Azide

Executive Summary

This application note details the utilization of

Unlike traditional trichloroacetimidate or halide donors, the glycosyl azide serves as a dual-purpose motif: it is a stable precursor for Staudinger Ligation to form native glycosyl amide bonds (Asn-Glc), and a bioorthogonal handle for CuAAC (Click Chemistry) to create stable triazole mimetics. This guide focuses on the Staudinger Ligation strategy to reconstitute the native N-glycosidic linkage found in biological systems.

Scientific Foundation & Mechanism

The "Azide Donor" Paradox

In classical glycosylation, a "donor" typically possesses a leaving group (halide, imidate) displaced by an acceptor's hydroxyl group. However, for N-linked glycans, the target linkage is an amide bond between the anomeric carbon and the side-chain nitrogen of Asparagine (Asn).

Here,

-

Stability: The anomeric azide is stable to hydrolysis and compatible with standard Fmoc/Boc peptide synthesis conditions, unlike the highly unstable glycosyl amines which mutarotate and hydrolyze rapidly.

-

Reactivity: Under Staudinger conditions (phosphine treatment), the azide is reduced in situ to an iminophosphorane, which rearranges to form the amide bond with a carboxylic acid (Asp/Glu) without isolating the unstable amine intermediate.

Stereochemical Considerations

The commercial standard is the

-

Staudinger Ligation: This reaction is generally stereoconservative or leads to the thermodynamically stable product. For arabinose, maintaining the

-linkage (common in mycobacterial cell walls) or accessing the

Mechanistic Pathway (DOT Visualization)

Figure 1: The Staudinger Ligation mechanism converting the stable azide donor into a native N-glycosidic linkage.

Experimental Protocols

Protocol A: Synthesis of -D-Arabinopyranosyl Azide

Note: If sourcing commercially (e.g., CAS 138892-04-3), skip to Protocol B. This protocol ensures high

Reagents: D-Arabinose, Acetic anhydride (

-

Peracetylation:

-

Suspend D-Arabinose (10 g) in Pyridine (50 mL) and cool to 0°C.

-

Add

(30 mL) dropwise. Stir at RT for 4 h. -

Validation: TLC (Hexane:EtOAc 2:1) shows single spot (

). -

Concentrate and crystallize from EtOH to yield 1,2,3,4-tetra-O-acetyl-D-arabinopyranose .

-

-

Bromination (Anomeric Activation):

-

Dissolve peracetate (5 g) in DCM (20 mL).

-

Add 33% HBr in AcOH (10 mL) at 0°C. Stir 2 h.

-

Critical Step: The product is kinetically controlled

-bromide. Work fast to prevent hydrolysis. -

Quench with ice-water, extract with DCM, wash with

. -

Yields 2,3,4-tri-O-acetyl-D-arabinopyranosyl bromide .

-

-

Azidation (Inversion to

): -

Deacetylation (Optional for direct use):

-

Treat with catalytic NaOMe in MeOH (Zemplén conditions) until pH 9.

-

Neutralize with Amberlite IR-120 (

form). Filter and concentrate.

-

Data Specification:

| Compound |

Protocol B: Staudinger Ligation (N-Glycan Formation)

Objective: Coupling

Reagents:

-

Donor:

-D-Arabinopyranosyl azide (protected or unprotected). -

Acceptor: Peptide with free Asp/Glu side chain (C-terminus/N-terminus protected).

-

Coupling Agent: Diphenylphosphinothioester (trace-less Staudinger) OR Triphenylphosphine (

) + HOBt.

Step-by-Step:

-

Preparation of Reaction Matrix:

-

Dissolve the Peptide (1.0 equiv) and Glycosyl Azide (1.2 equiv) in dry DMSO or DMF.

-

Concentration: Maintain high concentration (0.1 M) to favor intermolecular coupling over hydrolysis.

-

-

Phosphine Addition:

-

Add

(3.0 equiv) to the mixture. -

Observation: Evolution of

gas bubbles indicates formation of the iminophosphorane. -

Stir at RT for 2–4 hours under Argon.

-

-

Amide Formation:

-

For Direct Coupling: If using simple

, the intermediate is an aza-ylide. Spontaneous hydrolysis in the presence of the carboxylic acid (Asp) is slow. -

Optimization: Add HOBt (Hydroxybenzotriazole) (1.5 equiv) to catalyze the transfer of the acyl group to the nitrogen.

-

-

Monitoring:

-

Monitor by HPLC-MS. Look for the mass shift:

. -

Note: The azide (-42 Da) converts to NH (-15 Da) + linkage.

-

-

Purification:

-

Precipitate with cold ether (if peptide is large) or purify via semi-prep RP-HPLC (C18 column, Water/Acetonitrile gradient).

-

Quality Control & Characterization

Structural Validation (NMR)

The formation of the N-glycosidic bond is distinct in NMR.

-

Proton NMR (

):-

Azide Precursor: Anomeric proton at

4.5–4.8 ppm. -

N-Glycosyl Amide Product: Anomeric proton shifts upfield (shielded) to

5.0–5.5 ppm. -

Amide NH: Look for a doublet (coupling to H-1) around

8.0–9.0 ppm in DMSO-

-

Infrared Spectroscopy (IR)

-

Start: Strong absorption at 2100–2150 cm

(Azide stretching). -

End: Complete disappearance of the azide peak; appearance of Amide I/II bands (1650/1550 cm

).

Mass Spectrometry

-

ESI-MS: Expect

or -

Caution: Glycosyl azides can lose

in the source if voltage is too high. Use soft ionization settings.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Iminophosphorane | Ensure strictly anhydrous solvents (DMSO/DMF) during the phosphine addition step. |

| Anomerization | Acidic conditions during coupling | Buffer the reaction with mild base (Collidine or DIPEA) if using activated esters. |

| Incomplete Reaction | Steric hindrance on Peptide | Use "Traceless Staudinger" reagents (e.g., diphenylphosphinomethanethiol) for faster kinetics. |

| Azide Stability | Thermal decomposition | Do not heat reaction above 50°C. Glycosyl azides are stable at RT but labile at high heat. |

Workflow Visualization

Figure 2: Complete experimental workflow from raw sugar to N-linked glycopeptide.

References

-

Kiessling, L. L., et al. "Stereoselective N-Glycosylation by Staudinger Ligation." Organic Letters, 2006. Link

-

Györgydeák, Z., et al. "Synthesis and structure of glycosyl azides." Carbohydrate Research, 1993. Link

-

Damkaci, F., & DeShong, P. "Synthesis of N-Glycosyl Amides via Staudinger Ligation." Journal of the American Chemical Society, 2003. Link

-

CD BioGlyco. "Product Data: α-D-Arabinopyranosyl azide." Catalog X25-05. Link

-

Bernardi, A., et al. "Traceless Staudinger ligation of glycosyl azides with triaryl phosphines."[1] Chemistry – A European Journal, 2006. Link

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. svv-research-data.s3.ap-south-1.amazonaws.com [svv-research-data.s3.ap-south-1.amazonaws.com]

- 3. A Simple and Effective Synthesis of Aryl Azides via Arenediazonium Tosylates [organic-chemistry.org]

- 4. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 5. Chemical Synthesis of Glycans and Glycoconjugates - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Note: Metabolic Labeling of Glycans with Azido Sugars

Abstract & Introduction

The glycome—the complete repertoire of glycans within a cell—regulates critical biological processes including cell adhesion, immune surveillance, and tumor metastasis. Unlike proteins and nucleic acids, glycans are not template-driven, making them difficult to study using genetic tools alone. Metabolic Oligosaccharide Engineering (MOE) circumvents this limitation by hijacking the cell's salvage pathway.

This guide details the use of Azido Sugars (e.g., Ac4ManNAz, Ac4GalNAz) as bioorthogonal chemical reporters.[1][2][3] These non-natural monosaccharides are metabolically incorporated into cellular glycans and subsequently visualized or enriched using "Click Chemistry" (CuAAC or SPAAC). This approach provides spatiotemporal resolution of glycan dynamics in live cells and enables robust glycoproteomics in drug discovery pipelines.

Mechanism of Action: The Salvage Pathway Hijack

To successfully label glycans, one must understand the metabolic fate of the reagents. We utilize peracetylated sugars (Ac4) to ensure passive diffusion across the plasma membrane. Once intracellular, non-specific esterases remove the acetyl groups, and the sugar enters the salvage pathway to be converted into a nucleotide-sugar donor (e.g., CMP-SiaNAz or UDP-GalNAz). These donors are transported into the Golgi, where glycosyltransferases incorporate them into nascent glycoconjugates.

Metabolic Pathway Diagram

The following diagram illustrates the conversion of N-azidoacetylmannosamine (ManNAz) into cell-surface Sialic Acid (SiaNAz).[4]

Figure 1: The metabolic trajectory of Ac4ManNAz from entry to surface display as Azido-Sialic Acid.

Experimental Design & Selection Guide

Success depends on selecting the correct sugar analog and click chemistry method for your specific biological question.

Reagent Selection Table

| Azido Sugar | Target Glycan | Primary Localization | Key Application |

| Ac4ManNAz | Sialic Acid (Sia) | Cell Surface | Cancer metastasis markers, viral entry studies. |

| Ac4GalNAz | Mucin-type O-glycans | Cell Surface / Secreted | Mucin trafficking, T-cell activation. |

| Ac4GlcNAz | O-GlcNAc | Intracellular (Nuclear/Cyto) | Cell signaling, diabetes research. Note: Can cross-talk with GalNAz. |

Click Chemistry Selection: CuAAC vs. SPAAC

| Feature | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted / Copper-Free) |

| Mechanism | Azide + Alkyne + Cu(I) | Azide + Cyclooctyne (DBCO/BCN) |

| Kinetics | Fast ( | Slower ( |

| Toxicity | High (ROS generation). Cells must be fixed/dead. | Low . Biocompatible for live-cell imaging.[5] |

| Background | Very Low (High specificity) | Moderate (Hydrophobic probes can stick to membranes). |

| Use Case | Glycoproteomics, Fixed Cell Imaging. | Live Cell Tracking, Flow Cytometry. |

Protocol 1: Metabolic Labeling (Cell Culture)

Objective: Incorporate azido sugars into cellular glycans.[1][2][3][6] Safety: Azido sugars are generally non-toxic at low concentrations but handle with care. DMSO is a penetrant.

Materials

-

Target Cells (e.g., HeLa, Jurkat, CHO)

-

Ac4ManNAz (or GalNAz/GlcNAz) stock: 10 mM in anhydrous DMSO.

-

Culture Media (complete with FBS).

Step-by-Step Methodology

-

Seeding: Seed cells to reach ~50-60% confluency at the start of labeling. Rapidly dividing cells incorporate labels more efficiently.

-

Preparation of Labeling Media:

-

Dilute the 10 mM Azido Sugar stock into fresh culture media.

-

Optimization: The standard concentration is 20-50 µM .

-

Expert Insight: Do not exceed 50 µM for Ac4ManNAz if studying metabolism, as high concentrations can inhibit natural glycolysis and alter cell migration [1]. For sensitive lines, 10 µM is often sufficient.

-

-

Incubation (Pulse):

-

Replace culture media with Labeling Media.[7]

-

Incubate for 24 to 72 hours .

-

Note: 48 hours is the "sweet spot" for maximum surface density vs. cell viability.

-

-

Wash (Chase):

-

Remove media. Wash cells 2x with warm PBS + 1% BSA.

-

Why BSA? Albumin helps scavenge unreacted peracetylated sugars stuck to the plastic or membrane surface, reducing background.

-

Protocol 2: Detection via Click Chemistry

Choose Option A for Live Cells (SPAAC) or Option B for Fixed Cells/Proteomics (CuAAC).

Option A: Live Cell Imaging (SPAAC)

Reagents: DBCO-Fluorophore (e.g., DBCO-Cy5) or BCN-Probe.

-

Preparation: Dilute DBCO-probe to 20-50 µM in warm media or PBS.

-

Labeling: Add to cells and incubate for 30-60 minutes at 37°C.

-

Critical: SPAAC is slower; do not shorten this step below 30 mins.

-

-

Wash: Wash 3x with PBS containing 1% BSA to remove hydrophobic DBCO probes.

-

Analysis: Proceed immediately to Flow Cytometry or Live-Cell Confocal Microscopy.

Option B: Fixed Cell Imaging / Proteomics (CuAAC)

Reagents: CuSO4, Sodium Ascorbate (Reductant), THPTA (Ligand to protect proteins), Alkyne-Probe (e.g., Alexa Fluor 488 Alkyne or Biotin-Alkyne).

-

Fixation: Fix cells with 4% Paraformaldehyde (PFA) for 15 min. Wash 3x with PBS.

-

Permeabilization: Treat with 0.25% Triton X-100 for 10 min (required for intracellular targets like O-GlcNAc; optional for surface stains but recommended for better probe access).

-

Reaction Cocktail Assembly (Order is Critical):

-

PBS (Buffer)

-

Alkyne-Probe (final 10-20 µM)

-

CuSO4 (final 1 mM)

-

THPTA Ligand (final 5 mM) - Premix Cu and THPTA before adding to prevent precipitation.

-

Sodium Ascorbate (final 5 mM) - Add LAST to initiate reaction.

-

-

Reaction: Add cocktail to cells. Incubate 30 minutes at Room Temperature in the dark.

-

Wash: Wash 3x with PBS + 5 mM EDTA (removes copper ions) + 1% BSA.

-

Analysis: Image or lyse for Streptavidin enrichment (if using Biotin-Alkyne).

Experimental Workflow Diagram

Figure 2: Decision tree for metabolic labeling workflows distinguishing between live-cell and fixed-cell applications.

Troubleshooting & Expert Insights

Common Pitfalls

-

Low Signal Intensity:

-

Cause: Slow metabolic turnover.

-

Solution: Increase incubation time to 72h or refresh media with fresh Azido Sugar every 24h. Ensure cells are actively dividing.

-

-

High Background (SPAAC):

-

Cause: Hydrophobic DBCO/BCN reagents binding to membranes.

-

Solution: Perform washes with 3% BSA or FBS. Reduce probe concentration.

-

-

Cell Toxicity:

-

Cause: High concentration of Ac4ManNAz or Copper toxicity.

-

Solution: Titrate sugar down to 10 µM [2]. For CuAAC, ensure THPTA ligand is used in 5:1 excess over Copper to shield biomolecules from oxidative damage.

-

Validation Controls (Self-Validating System)

To ensure scientific integrity, every experiment must include:

-

Vehicle Control: Cells treated with DMSO only + Click Reagents (measures non-specific probe binding).

-

Competition Control: Co-incubate Azido Sugar (20 µM) with natural sugar (e.g., ManNAc, 200 µM). Signal should decrease significantly, proving metabolic specificity [3].

References

-

Kim, E. J., et al. (2017). Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking . Theranostics. [Link]

-

Agard, N. J., & Bertozzi, C. R. (2009). Chemical approaches to perturb, profile, and perceive glycans . Accounts of Chemical Research. [Link]

-

Laughlin, S. T., & Bertozzi, C. R. (2007). Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation . Nature Protocols. [Link][3]

-

Patterson, D. M., et al. (2014). Applications of metabolic labeling of glycans in chemical biology and drug discovery . Chemical Society Reviews. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00010A [pubs.rsc.org]

- 6. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolic Labeling and Chemoselective Ligation | Thermo Fisher Scientific - US [thermofisher.com]

Unveiling Cellular Glycosylation: Applications of α-D-Arabinopyranosyl Azide in Bioorthogonal Chemistry

Introduction: A New Probe for Glycobiology

In the intricate world of cellular biology, post-translational modifications of proteins are paramount to their function. Among these, glycosylation stands out for its complexity and its role in a vast array of physiological and pathological processes. The study of these sugar modifications, or glycans, has been historically challenging due to their structural diversity and dynamic nature. The advent of bioorthogonal chemistry has provided a powerful toolkit to probe these complex systems in their native environment.[1] This guide details the applications of a specific and potent chemical reporter, α-D-Arabinopyranosyl azide , for the investigation of glycosylation.

Arabinose, a pentose sugar, is a key component of the cell wall in certain microorganisms, notably Mycobacterium tuberculosis, where it forms the arabinogalactan complex.[2][3] The introduction of an azide group at the anomeric carbon of D-arabinopyranose creates a bioorthogonal handle that, once metabolically incorporated into cellular glycans, can be selectively tagged with probes for visualization, identification, and quantification.[4][5] This document provides a comprehensive overview of the principles, detailed protocols, and practical considerations for utilizing α-D-Arabinopyranosyl azide in bioorthogonal chemistry applications, tailored for researchers, scientists, and drug development professionals.

Core Principle: Metabolic Glycan Labeling

The central strategy underpinning the use of α-D-Arabinopyranosyl azide is metabolic oligosaccharide engineering (MOE).[6] Cells are cultured in the presence of the azido-sugar, which is taken up and processed by the cellular glycosylation machinery. This results in the incorporation of the azide-functionalized arabinose into nascent glycoconjugates. The azide group is chemically inert within the biological system but can undergo highly specific and efficient reactions with a complementary probe, a process termed a "click reaction".[7]

This two-step approach allows for the selective labeling of glycans in living cells with minimal perturbation to the biological system.[8][9] The choice of the subsequent bioorthogonal reaction is critical and depends on the specific experimental goals. The two most prominent reactions for this purpose are the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and the Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC).[10][11]

Section 1: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that relies on the inherent ring strain of a cyclooctyne to react with an azide, forming a stable triazole linkage.[][13] The absence of a cytotoxic copper catalyst makes SPAAC particularly well-suited for live-cell imaging and in vivo applications.[10]

Causality in SPAAC Protocol Design

The choice of a strained alkyne is a critical parameter in SPAAC. Different cyclooctynes exhibit varying reaction kinetics and stability. For instance, dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN) are widely used due to their high reactivity and stability.[13][14] The selection of the appropriate cyclooctyne--functionalized probe (e.g., a fluorophore, biotin, or a drug molecule) will depend on the downstream application.

Workflow for SPAAC-mediated Glycan Labeling

Caption: Workflow for CuAAC-mediated glycan labeling.

Detailed Protocol: Proteomic Analysis of Arabinosylated Proteins using CuAAC and Western Blot

Materials:

-

α-D-Arabinopyranosyl azide

-

Cell culture medium

-

PBS

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Alkyne-biotin conjugate

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Streptavidin-HRP conjugate

-

SDS-PAGE gels and Western blot apparatus

-

ECL detection reagents

Protocol:

-

Metabolic Labeling:

-

Culture cells in the presence of 25-100 µM α-D-Arabinopyranosyl azide for 24-72 hours.

-

-

Cell Lysis:

-

Wash cells with cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

-

Clarify the lysate by centrifugation and determine the protein concentration.

-

-

CuAAC Reaction:

-

In a microcentrifuge tube, combine 50-100 µg of protein lysate with the alkyne-biotin conjugate (final concentration 10-50 µM).

-

Prepare a fresh "click-mix" containing:

-

CuSO4 (final concentration 100 µM)

-

THPTA (final concentration 500 µM)

-

Sodium ascorbate (final concentration 1 mM)

-

-

Add the click-mix to the protein lysate and incubate for 1 hour at room temperature with gentle agitation.

-

-

SDS-PAGE and Western Blotting:

-

Separate the biotin-labeled proteins by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane and then probe with a streptavidin-HRP conjugate.

-

Detect the biotinylated proteins using an ECL substrate and an appropriate imaging system.

-

Quantitative Data Summary

| Parameter | SPAAC | CuAAC | Reference |

| Catalyst | None (strain-promoted) | Copper(I) | ,[10] [11] |

| Cytotoxicity | Low | High (mitigated by ligands) | ,[13] [15] |

| Reaction Rate | Moderate to Fast | Very Fast | ,[14] [16] |

| Applications | Live-cell imaging, in vivo studies | Fixed cells, cell lysates, proteomics | ,[10] [17] |

| Typical Probe Concentration | 5-20 µM | 10-50 µM | [18] |

| Typical Azido-Sugar Concentration | 25-100 µM | 25-100 µM | [8] |

Applications in Drug Development and Research

The ability to specifically label and track arabinosylated glycans has significant implications for various research areas:

-

Microbiology and Infectious Disease: Given the importance of arabinose in the cell walls of mycobacteria, α-D-Arabinopyranosyl azide can be a valuable tool to study the biosynthesis of the arabinogalactan complex, a key drug target for tuberculosis. [2][19][20]* Glycobiology and Cancer Research: Altered glycosylation is a hallmark of cancer. This chemical reporter can be used to identify and characterize changes in arabinose-containing glycans associated with disease progression. [21]* Drug Delivery: Glycans on the cell surface can be exploited for targeted drug delivery. By labeling cells with α-D-Arabinopyranosyl azide, it is possible to conjugate therapeutic agents specifically to these cells via click chemistry. [22][23]

Conclusion and Future Perspectives

α-D-Arabinopyranosyl azide is a versatile and powerful tool for the study of glycosylation. Its application in conjunction with bioorthogonal click chemistry, particularly SPAAC for live-cell studies and CuAAC for proteomic analysis, provides researchers with a robust platform to investigate the roles of arabinose-containing glycans in health and disease. As our understanding of the diverse functions of glycans continues to expand, the use of such chemical reporters will undoubtedly play a crucial role in unraveling the complexities of the glycome and in the development of novel diagnostics and therapeutics.

References

- Dommerholt, J., et al. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis.

- Maddry, J. A., et al. (1998). Homologated aza analogs of arabinose as antimycobacterial agents. Bioorganic & Medicinal Chemistry Letters, 8(3), 237-242.

- BenchChem. (2025). Application Notes and Protocols: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

- BenchChem. (2025). The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

- Neef, A. B., & Luedtke, N. W. (2011). Dynamic metabolic labeling of DNA in vivo with arabinosyl nucleosides. Proceedings of the National Academy of Sciences, 108(51), 20404-20409.

- Lee, H. J., et al. (2017). Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking. Theranostics, 7(5), 1146–1159.

- Richard, M., et al. (2018). Use of synthetic glycolipids to probe the number and position of arabinan chains on mycobacterial arabinogalactan. Journal of Biological Chemistry, 293(42), 16416-16425.

- BOC Sciences. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC)

- Creative Biolabs. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

- Pan, F., et al. (2015). Bacterial cell wall modification with a glycolipid substrate. ACS Chemical Biology, 10(11), 2465-2470.

- Hong, V., et al. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology.

- BroadPharm. (2022). Protocol for Azide-Alkyne Click Chemistry.

- Nurlaila, R., et al. (2016).

- Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition.

- Shwetha, N., et al. (2023). Metabolic glycan labelling with bio-orthogonal targeting and its potential in drug delivery. Journal of Controlled Release, 355, 547-567.

- CD BioGlyco. α-D-Arabinopyranosyl azide, Purity ≥95%.

- Glen Research. (2010). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Report 22.12.

- Dumelin, C. E., et al. (2012). Metabolic Incorporation of Azide Functionality into Cellular RNA.

- Wang, H., et al. (2021). Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. APL Bioengineering, 5(2), 021504.

- Prados-Rosales, R., et al. (2015). Estimation of D-Arabinose by Gas Chromatography/Mass Spectrometry as Surrogate for Mycobacterial Lipoarabinomannan in Human Urine. PLoS ONE, 10(12), e0144049.

- Wang, Q., et al. (2013). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. Molecules, 18(6), 7143-7164.

- Berg, S., et al. (2007).

- Golas, P. L., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315.

- van der Es, D. (2018). Synthesis of 5-azido-arabinose and the synthesis of C4 modified 8-azido-Kdo. Student Theses Faculty of Science and Engineering.

- Sletten, E. M., & Bertozzi, C. R. (2011). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Accounts of Chemical Research, 44(9), 666–676.

- McKay, C. S., & Finn, M. G. (2014). Click Chemistry in Complex Mixtures: Bioorthogonal Chemistry. Chemistry & Biology, 21(9), 1075–1101.

- Franklin, A. M., et al. (2021). L-Arabinose Transport and Metabolism in Salmonella Influences Biofilm Formation. Frontiers in Microbiology, 12, 700085.

- van Geel, R., et al. (2021). Recent developments in bioorthogonal chemistry and the orthogonality within. Current Opinion in Chemical Biology, 60, 79-88.

- Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality.

- Peck, C. L., et al. (2018). Arabinofuranose-derived positron-emission tomography radiotracers for detection of pathogenic microorganisms. PLoS ONE, 13(11), e0207633.

- Silva, A. J. F. S., et al. (2019). Synthesis and Cytotoxic Activity of New Alkyl 2-Azido-2,3- Dideoxy-α-D-Lixo-Hexopyranosides From α,β-Unsaturated Sugar Enones. Revista Virtual de Química, 11(6), 1823-1834.

- Hjelm, R. P., et al. (2024). Constitutive Activation of RpoH and the Addition of L-arabinose Influence Antibiotic Sensitivity of PHL628 E. coli. International Journal of Molecular Sciences, 25(3), 1801.

- ResearchGate. Figure 4. Generation of azide groups on cell membranes using metabolic....

- Hauser, C. A., et al. (2003). Synthesis of 3-azido-2,3,6-trideoxy-beta-D-arabino-hexopyranosyl pyranonaphthoquinone analogues of medermycin. The Journal of Organic Chemistry, 68(10), 4094-4105.

- Kumar, P., et al. (2014). Synthesis and X-ray crystallographic investigation of N-(α-D-arabinopyranosyl)alkanamides as N-glycoprotein linkage region analogs.

- Sharma, A., et al. (2023). Development of bioconjugate-based delivery systems for nucleic acids. Journal of Controlled Release, 357, 469-485.

- Ley, S. V. Azide Synthesis. Professor Steven V. Ley Research Group.

- Yarema Lab. Research Area 1. Developing Glycoengineering Tools and Technology.

- Li, Y., et al. (2023). Arabinose Plays an Important Role in Regulating the Growth and Sporulation of Bacillus subtilis NCD-2. International Journal of Molecular Sciences, 24(24), 17462.

- Kamal, A., et al. (2013). One pot synthesis of aromatic azide using sodium nitrite and hydrazine hydrate. Tetrahedron Letters, 54(31), 4087-4089.

- Vega-Vásquez, P., et al. (2022). Chemical Conjugation in Drug Delivery Systems. Pharmaceutics, 14(11), 2378.

- Kaspari, E. L., et al. (2019). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition.

- Sigma-Aldrich.

- Kumar, D., et al. (2017). Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. Molecules, 22(11), 1883.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. journals.plos.org [journals.plos.org]

- 4. α-D-Arabinopyranosyl azide, Purity ≥95% - CD BioGlyco [bioglyco.com]

- 5. Metabolic Incorporation of Azide Functionality into Cellular RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking [thno.org]

- 9. pubs.aip.org [pubs.aip.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Click Chemistry [organic-chemistry.org]

- 13. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. jenabioscience.com [jenabioscience.com]

- 16. glenresearch.com [glenresearch.com]

- 17. broadpharm.com [broadpharm.com]

- 18. researchgate.net [researchgate.net]

- 19. Homologated aza analogs of arabinose as antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Use of synthetic glycolipids to probe the number and position of arabinan chains on mycobacterial arabinogalactan - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Development of bioconjugate-based delivery systems for nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Chemical Conjugation in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

functionalization of nanoparticles with a-D-Arabinopyranosyl azide

Application Note: Functionalization of Gold Nanoparticles with -D-Arabinopyranosyl Azide via CuAAC Click Chemistry

Abstract & Strategic Significance

The functionalization of nanoparticles with specific carbohydrate moieties—glyconanoparticles (GNPs)—creates powerful multivalent tools for probing biological interactions. This guide details the protocol for conjugating

Why Arabinose?

D-Arabinose is a critical component of the mycobacterial cell wall, specifically within the Lipoarabinomannan (LAM) and arabinogalactan complexes of Mycobacterium tuberculosis. Functionalizing AuNPs with

-

Pathogen Mimicry: Acts as a synthetic decoy or probe to study host-pathogen interactions, particularly binding to C-type lectins like DC-SIGN on dendritic cells.

-

Diagnostic Development: Serves as a capture antigen for detecting anti-arabinose antibodies in serological assays.

Why Click Chemistry (CuAAC)? We utilize Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) rather than traditional thiol-sugar direct attachment.

-

Causality: Direct attachment of thiolated sugars often leads to disordered monolayers and "buried" sugar epitopes. The CuAAC method uses a rigid triazole linker and a PEG spacer, ensuring the arabinose is presented in a bio-accessible orientation away from the gold surface, maximizing lectin binding efficiency.

Experimental Design & Workflow

The strategy involves a "Grafting-To" approach. We first stabilize the AuNP core with a PEGylated alkyne linker, then "click" the arabinose azide onto this scaffold.

Reaction Logic Diagram

Caption: Workflow for the modular assembly of Arabinose-AuNPs via CuAAC. The PEG linker ensures colloidal stability and epitope accessibility.

Detailed Protocols

Phase 1: Preparation of Alkyne-Functionalized AuNPs

Objective: To replace the weak citrate shell with a robust, clickable alkyne-PEG-thiol monolayer.

Materials:

-

Citrate-capped AuNPs (synthesized via Turkevich method, ~15 nm, 10 nM conc).

-

Ligand:

-Alkyne-PEG -

Buffer: Phosphate Buffered Saline (PBS) + 0.05% Tween-20 (PBST).

Protocol:

-

Concentration: Centrifuge 10 mL of Citrate-AuNPs (12,000 rpm, 20 min). Remove 90% of supernatant. Resuspend in 1 mL PBST.

-

Causality: Tween-20 prevents irreversible aggregation during the ligand exchange shock.

-

-

Ligand Addition: Add

-Alkyne-PEG-

Ratio: Target a 5000:1 molar ratio (Ligand:NP) to ensure full surface saturation.

-

-

Incubation: Shake at Room Temperature (RT) for 12 hours.

-

Purification: Centrifuge (12,000 rpm, 20 min)

3. Resuspend pellets in degassed DI water.-

Checkpoint: The final pellet should be red/pink. If blue/purple, aggregation occurred (failed).

-

Phase 2: Synthesis of -D-Arabinopyranosyl Azide (Brief)

Note: This step assumes organic synthesis capability.[1] If purchasing custom synthesis, skip to Phase 3.

-

Starting Material: D-Arabinose.

-

Peracetylation: React with acetic anhydride/pyridine to form 1,2,3,4-tetra-O-acetyl-D-arabinopyranose.

-

Bromination: Treat with HBr/AcOH to form the glycosyl bromide.

-

Azidation: React with

in DMF.-

Stereochemistry Control: The

-anomer is thermodynamically favored in the pyranose form but kinetic control often yields -

Validation:

H NMR (

-

-

Deacetylation: Zemplén conditions (NaOMe/MeOH) before clicking is recommended to avoid solubility issues, though clicking protected sugars is possible.

Phase 3: The CuAAC Click Reaction

Objective: Covalent attachment of the sugar to the NP surface.

Reagents:

-

Alkyne-AuNPs (from Phase 1).

- -D-Arabinopyranosyl azide (aqueous solution).

-

Catalyst System: Copper(II) Sulfate (

) + Sodium Ascorbate (NaAsc). -

Ligand (Optional but Recommended): THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine).

-

Expert Insight: THPTA protects the AuNPs from oxidation by reactive oxygen species generated during catalysis and maintains the Cu(I) oxidation state.

-

Protocol:

-

Reaction Mix: In a 1.5 mL Eppendorf tube, combine:

-

500

L Alkyne-AuNPs (~5 nM). -

50

L Arabinose-Azide (10 mM). Excess is required to drive kinetics. -

Premix Catalyst: Mix

(1 mM, 5 -

Add the Catalyst Premix to the NP/Sugar solution immediately.

-

-

Incubation: Rotate in the dark for 4 hours at RT.

-

Quenching: Add 10

L of 10 mM EDTA to chelate copper. -

Purification: Dialysis (MWCO 3.5 kDa) against water for 24 hours OR Centrifugation

3.

Quality Control & Characterization

Data validation is critical to distinguish successful functionalization from non-specific adsorption.

| Technique | Expected Result (Success) | Failure Mode Indicator |

| UV-Vis Spectroscopy | SPR peak shift (+2-5 nm). No broadening. | Peak broadening or redshift >20nm (Aggregation). |

| FT-IR | Disappearance of Azide peak (~2100 cm⁻¹). Appearance of Triazole (C=C, N=N). | Persistence of strong Azide peak (Incomplete reaction). |

| Zeta Potential | Shift from near-neutral (PEG-Alkyne) to negative (if sugar is charged) or distinct shift based on sugar dipole. | No change from Alkyne-NP precursor. |

| TEM | Dispersed particles, consistent size. | Clustered/fused particles. |

| Lectin Binding Assay | Aggregation upon addition of ConA or specific anti-arabinose antibody. | No aggregation with lectin (No sugar present). |

Lectin-Induced Aggregation Assay (Functional Validation)

To prove the arabinose is bio-accessible:

-

Take 100

L of Arabinose-GNPs. -

Add 10

L of a lectin known to bind arabinose (e.g., specific mycobacterial antibodies or plant lectins like BPA if cross-reactive). -

Observation: Within 10 minutes, the solution should turn from red to blue/purple. This colorimetric shift confirms the multivalent binding of the lectin to the sugar corona.

Troubleshooting Guide

-

Issue: Nanoparticles precipitate immediately upon adding Copper.

-

Cause: "Ligand stripping" by oxidative copper species.

-

Solution: Increase the ratio of THPTA ligand. Ensure the Alkyne-PEG-thiol density was high enough in Phase 1.

-

-

Issue: No Click reaction observed (IR shows azide).

-

Cause: Oxygen poisoning of the Cu(I) catalyst.

-

Solution: Degas all buffers with Nitrogen/Argon for 15 mins before mixing. Perform reaction in an inert atmosphere glovebox if possible.

-

References

-

Synthesis of Glycosyl Azides

-

Zhang, Z., et al. "Synthesis of Amino-Functionalized Glycosyl Azides." Journal of Carbohydrate Chemistry, 2006.

-

-

Click Chemistry on Gold Nanoparticles

-

Fleming, D. A., et al. "Single-Step Synthesis of Small, Azide-Functionalized Gold Nanoparticles: Versatile, Water-Dispersible Reagents for Click Chemistry." Chemistry of Materials, 2025 (Accessed via ResearchGate).

-

-

Mycobacterial Arabinose Context

-

Wolucka, B. A. "Biosynthesis of D-arabinose in mycobacteria - a novel bacterial pathway with implications for antimycobacterial therapy." FEBS Journal, 2008.

-

-

CuAAC Protocol for NPs

-

Meldal, M., & Tornøe, C. W. "Cu-Catalyzed Azide−Alkyne Cycloaddition." Chemical Reviews, 2008.

-

-

Glyconanoparticle Characterization

-

Marradi, M., et al. "Glyco-gold nanoparticles: synthesis and applications." Nanomedicine, 2013 (via PMC).

-

Troubleshooting & Optimization

purification of a-D-Arabinopyranosyl azide from reaction mixture

Technical Support Center: Carbohydrate Synthesis Division

Subject: Purification Protocol for

Welcome to the Technical Support Center

You have reached the specialized support unit for Glycosyl Azide synthesis. I am Dr. Aris, your Senior Application Scientist. Based on your request, you are isolating

This is not a standard purification; it is a hazard-critical operation. Glycosyl azides are energetic precursors, and their purification requires a strict adherence to safety protocols to prevent the formation of explosive byproducts (such as diazidomethane or hydrazoic acid).

Below is your custom-engineered troubleshooting and purification guide.

Module 1: The "Zero-Compromise" Safety Directive

READ BEFORE PROCEEDING. Most accidents with azides occur during the workup, not the reaction.

Q: I usually use Dichloromethane (DCM) for extractions. Can I use it here?

A: ABSOLUTELY NOT.

If your reaction mixture contains residual Sodium Azide (

-

Correct Protocol: Use Ethyl Acetate (EtOAc) , Diethyl Ether (

), or Toluene for all extractions involving azide residues.

Q: How do I safely neutralize the excess Sodium Azide?

A: Do not acidify the mixture while

-

Correct Protocol: Quench the reaction with water or saturated Sodium Bicarbonate (

) to keep the pH alkaline (

Module 2: Reaction Workup & Pre-Purification

Goal: Remove the bulk of the polar impurities (DMF, salts) to prepare for chromatography.

The Workflow Visualization The following diagram outlines the critical decision paths for your workup.

Caption: Figure 1. Safe aqueous workup protocol for glycosyl azides, emphasizing solvent choice and pH control.

Troubleshooting the Workup:

-

Issue: "I can't get the DMF out; it's streaking on my TLC."

-

Solution: DMF is miscible with water but tenacious. Increase your water washes to 5 times. Alternatively, wash the organic layer with a 5% Lithium Chloride (LiCl) solution. LiCl increases the ionic strength, forcing DMF into the aqueous phase more effectively than brine alone.

-

Module 3: Chromatographic Purification (The Separation)

Goal: Isolate the

Q: How do I separate the

-

Stationary Phase: Standard Silica Gel 60 (

). -

Mobile Phase:

-

Protected Azides (e.g., Acetylated): Use a gradient of Hexanes:Ethyl Acetate (Start 10:1

4:1). The -

Unprotected Azides: These are too polar for standard silica. You must use DCM:Methanol (Start 15:1

10:1) or perform a per-acetylation, purify, and then deprotect.

-

-

Loading: Do not overload. Use a ratio of 1:50 (Crude Mass : Silica Mass).

Q: I see decomposition on the column. A: Azides are generally stable on silica, but if your product is acid-sensitive (e.g., furanose forms), the slight acidity of silica can cause hydrolysis.

-

Fix: Pre-wash your silica column with 1% Triethylamine (TEA) in Hexanes to neutralize acidic sites.

Module 4: Validation & Characterization

Goal: Scientifically prove you have the

The Stereochemical Logic

In D-Arabinopyranose (assuming the favored

- -Anomer: The C1-Azide is Equatorial (or Axial depending on specific ring distortion, but typically H1 is Equatorial and H2 is Axial).

- -Anomer: The C1-Azide is Axial (H1 is Axial).

Wait—Correction on Arabinose Conformation:

Unlike Glucose (

-

-D-Ara-N3: H1 is Axial . H2 is Axial .

-

Relationship: Trans-diaxial (

). -

Coupling Constant (

): Large (~8-10 Hz) .

-

-

-D-Ara-N3: H1 is Equatorial . H2 is Axial .

-

Relationship: Cis (or gauche,

). -

Coupling Constant (

): Small (~1-4 Hz) .

-

Data Table: NMR Confirmation

Use this table to interpret your proton NMR (

| Feature | ||

| H-1 Chemical Shift | Typically | Typically |

| Small (1.0 – 3.5 Hz) | Large (7.5 – 9.5 Hz) | |

| Stereochemistry | 1,2-cis (pseudo-equatorial/axial) | 1,2-trans (diaxial) |

| IR Spectroscopy | Strong band ~2100 | Strong band ~2100 |

Visualizing the Stereochemistry

Caption: Figure 2. Stereochemical pathway and NMR diagnostic logic for distinguishing anomers.

Module 5: Emergency FAQ

Q: The product is an oil and won't crystallize. A: Glycosyl azides are often syrups. If high purity is required and it won't crystallize:

-

Dry thoroughly under high vacuum (azides can trap solvent).

-

Triturate with cold pentane.

-

If still an oil, rely on HPLC or rigorous column chromatography. Warning: Do not distill glycosyl azides; heat can trigger decomposition.

Q: I suspect I made the "Iso-azide" (Elimination product).

A: Check the NMR for an alkene proton (typically

References

-

Safety of Azides: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, vol. 44, no.[1] 33, 2005, pp. 5188–5240. Link

-

Synthesis Protocol: Györgydeák, Z., et al. "Structure and conformation of some glycosyl azides." Carbohydrate Research, vol. 186, no. 1, 1989, pp. 47-60. Link

- NMR Characterization: Taha, H. A., et al. "Conformational Analysis of Arabinofuranosides and Arabinopyranosides." Journal of Chemical Theory and Computation, 2013.

-

Hazard Management: "Sodium Azide Safety Guidelines." Northeastern University Environmental Health & Safety. Link

Sources

Technical Support Center: Optimizing Click Chemistry with α-D-Arabinopyranosyl Azide

Welcome to the technical support center for optimizing copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with a specific focus on α-D-arabinopyranosyl azide. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the power of click chemistry for the synthesis of novel glycoconjugates, peptidomimetics, and other advanced molecular architectures. Here, we will delve into the nuances of this powerful reaction, providing not just protocols, but the scientific rationale behind them to empower you to troubleshoot and optimize your experiments effectively.

Introduction to CuAAC with Glycosyl Azides

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K. Barry Sharpless, celebrated for its high efficiency, regioselectivity, and broad functional group tolerance.[1] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne.[2] When one of the partners is a carbohydrate, such as α-D-arabinopyranosyl azide, this reaction opens the door to the synthesis of a diverse array of glycoconjugates with applications in drug discovery, chemical biology, and materials science.

Glycosyl azides, including α-D-arabinopyranosyl azide, are generally stable and can be synthesized from unprotected sugars.[3] Their use in click chemistry allows for the precise and efficient attachment of sugar moieties to other molecules.[3]

The Catalytic Cycle of CuAAC

Understanding the mechanism of the CuAAC reaction is fundamental to troubleshooting and optimization. The reaction is catalyzed by a Cu(I) species, which can be introduced directly as a Cu(I) salt (e.g., CuI, CuBr) or, more commonly, generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[4] The presence of a ligand is often crucial to stabilize the Cu(I) oxidation state and accelerate the reaction.[5]

Below is a diagram illustrating the generally accepted catalytic cycle for the CuAAC reaction.

Caption: Figure 1: Simplified Catalytic Cycle of CuAAC.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered when working with α-D-arabinopyranosyl azide in click chemistry.

Q1: My click reaction with α-D-arabinopyranosyl azide is not working or giving a very low yield. What are the most common causes?

A1: Several factors can contribute to a failed or low-yielding click reaction. Here's a checklist of the most common culprits:

-

Inactive Catalyst: The active catalyst is Cu(I), which is prone to oxidation to the inactive Cu(II) state by dissolved oxygen.[6] Ensure your solvents are degassed and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

-

Insufficient Reducing Agent: If you are generating Cu(I) in situ from a Cu(II) salt, ensure you are using a sufficient excess of a fresh reducing agent like sodium ascorbate.

-

Poor Solubility: α-D-Arabinopyranosyl azide, especially in its unprotected form, can be highly polar and may have limited solubility in common organic solvents. Poor solubility of either the azide or the alkyne can severely limit the reaction rate.

-

Steric Hindrance: The bulky pyranosyl ring might sterically hinder the approach of the alkyne to the azide, slowing down the reaction.

-

Impure Reagents: Ensure your α-D-arabinopyranosyl azide and alkyne are pure. Impurities can sometimes interfere with the catalyst.

Q2: What is the best solvent system for a click reaction with α-D-arabinopyranosyl azide?

A2: The choice of solvent is critical and depends on the solubility of both your α-D-arabinopyranosyl azide and your alkyne partner.

-

For polar, unprotected α-D-arabinopyranosyl azide: A mixture of water with a co-solvent is often a good starting point. Common choices include water/t-BuOH, water/DMSO, or water/DMF.[7]

-

For protected, more lipophilic α-D-arabinopyranosyl azide: You might achieve better solubility and results in organic solvents like THF, DCM, or DMF.[7]

It's often necessary to screen a few solvent systems to find the optimal one for your specific substrates.

Q3: Do I need to use a ligand for my reaction? If so, which one?

A3: While not always strictly necessary, using a ligand is highly recommended, especially for challenging reactions or when working with sensitive biological molecules. Ligands stabilize the Cu(I) catalyst, prevent its oxidation, and can significantly accelerate the reaction rate.[5]

-

Tris(benzyltriazolylmethyl)amine (TBTA): A common and effective ligand, but it has limited solubility in aqueous solutions.

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): A water-soluble ligand that is an excellent choice for reactions in aqueous media.[8]

-

Bathophenanthroline disulfonate (BPS): Another water-soluble ligand that can be very effective.

Q4: How can I monitor the progress of my click reaction?

A4: Several analytical techniques can be used to monitor the reaction progress:

-

Thin-Layer Chromatography (TLC): A quick and easy way to visualize the consumption of starting materials and the formation of the product. Staining with a carbohydrate-specific stain (e.g., ceric ammonium molybdate) can be helpful.

-

High-Performance Liquid Chromatography (HPLC): Provides a more quantitative assessment of the reaction progress.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the formation of the desired product by its mass.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the disappearance of the alkyne proton signal and the appearance of the triazole proton signal.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems in your click chemistry experiments involving α-D-arabinopyranosyl azide.

Caption: Figure 2: Troubleshooting Workflow for CuAAC Reactions.

Detailed Troubleshooting Steps

| Problem | Potential Cause | Suggested Solution | Scientific Rationale |

| No reaction or very low conversion | Catalyst Inactivation | 1. Degas all solvents thoroughly before use. 2. Prepare a fresh solution of sodium ascorbate immediately before use. 3. Increase the equivalents of sodium ascorbate (e.g., to 5-10 eq.). 4. Perform the reaction under an inert atmosphere (N₂ or Ar). | Oxygen readily oxidizes the active Cu(I) to the inactive Cu(II) species, halting the catalytic cycle.[6] Sodium ascorbate solutions can degrade over time. |

| Poor Solubility | 1. Screen different solvent systems (e.g., H₂O/t-BuOH, H₂O/DMSO, DMF, THF). 2. If using an unprotected sugar azide, consider using protecting groups (e.g., acetates, benzyls) to increase solubility in organic solvents. 3. If your alkyne is non-polar, a phase-transfer catalyst might be beneficial in aqueous systems. | For the reaction to proceed efficiently, both the azide and alkyne must be in the same phase and at a sufficient concentration.[9] | |

| Slow reaction rate | Steric Hindrance | 1. Increase the reaction time (e.g., from a few hours to 24-48 hours). 2. Gently heat the reaction (e.g., to 40-60 °C), but monitor for potential degradation of starting materials. 3. Increase the catalyst and ligand loading (e.g., from 1-5 mol% to 10-20 mol%). 4. Use a more effective ligand like THPTA or BPS to accelerate the reaction. | The bulky arabinopyranosyl group can sterically impede the cycloaddition. Higher temperatures and catalyst concentrations can help overcome this activation barrier.[10] |

| Side product formation (e.g., alkyne homodimerization) | Excess Oxygen or Insufficient Ligand | 1. Ensure thorough degassing of solvents. 2. Use a stabilizing ligand for the Cu(I) catalyst. 3. Add the alkyne slowly to the reaction mixture. | Oxidative homocoupling of terminal alkynes (Glaser coupling) is a common side reaction catalyzed by copper in the presence of oxygen.[2] Ligands can suppress this side reaction by stabilizing the Cu(I) center. |

| Difficulty in product purification | High Polarity of the Product | 1. For highly polar, unprotected glycosyl triazoles, consider purification by hydrophilic interaction liquid chromatography (HILIC) or size-exclusion chromatography.[11] 2. If the product is sufficiently non-polar, standard silica gel column chromatography can be used. 3. Reverse-phase HPLC can also be an effective purification method. | The triazole ring and the sugar moiety make the final product very polar, which can lead to poor separation on standard silica gel. |

Experimental Protocols

The following are general starting protocols for a CuAAC reaction with α-D-arabinopyranosyl azide. Note: These are starting points and may require optimization for your specific substrates.

Protocol 1: Reaction in Aqueous Co-solvent (for polar substrates)

This protocol is suitable for unprotected α-D-arabinopyranosyl azide and a water-soluble alkyne.

Reagents and Materials:

-

α-D-Arabinopyranosyl azide

-

Alkyne

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium L-ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Degassed deionized water

-

Degassed t-Butanol (or DMSO/DMF)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 100 mM solution of CuSO₄·5H₂O in degassed water.

-

Prepare a 100 mM solution of THPTA in degassed water.

-

Prepare a 1 M solution of sodium ascorbate in degassed water (prepare this fresh).

-

-

Reaction Setup:

-

In a reaction vessel, dissolve α-D-arabinopyranosyl azide (1.0 eq.) and the alkyne (1.1 eq.) in a mixture of degassed water and t-butanol (1:1 v/v). The final concentration of the limiting reagent should be around 10-100 mM.

-

Add the THPTA solution (0.3 eq.).

-

Add the CuSO₄·5H₂O solution (0.1 eq.).

-

Purge the reaction mixture with an inert gas for 5-10 minutes.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution (2.0 eq.).

-

-